5-(Bromomethyl)isoxazole
Overview
Description
5-(Bromomethyl)isoxazole is a chemical compound with the molecular formula C4H4BrNO . It has an average mass of 161.985 Da and a monoisotopic mass of 160.947617 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)isoxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .
Physical And Chemical Properties Analysis
5-(Bromomethyl)isoxazole has a molecular formula of C4H4BrNO and an average mass of 161.985 Da . More detailed physical and chemical properties are not specified in the retrieved sources.
Scientific Research Applications
Isoxazoles in Drug Discovery Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Isoxazoles in Synthetic Chemistry Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage, which allows obtaining various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful . Therefore, a large number of publications appear annually on the synthesis of new representatives of isoxazoles .
Isoxazole Synthesis Isoxazole synthesis is a significant area of research in organic chemistry . Various methods have been developed for the synthesis of 3-substituted and 3,5-disubstituted isoxazoles . These methods are associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope . For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles .
Isoxazole Synthesis Isoxazole synthesis is a significant area of research in organic chemistry . Various methods have been developed for the synthesis of 3-substituted and 3,5-disubstituted isoxazoles . These methods are associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope . For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles .
Safety And Hazards
While specific safety and hazard information for 5-(Bromomethyl)isoxazole is not available in the retrieved sources, general safety measures for handling chemical substances include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The synthetic protocols reported provide detailed information of the protocols initiated from the metal-free solid phase and green synthetic processes . Furthermore, assembling all synthetic manipulations on one .
properties
IUPAC Name |
5-(bromomethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBISLDZVNXIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434445 | |
Record name | 5-(Bromomethyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)isoxazole | |
CAS RN |
69735-35-9 | |
Record name | 5-(Bromomethyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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